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Compound of Interest

4-(Difluoromethoxy)-1-fluoro-2-
Compound Name:
nitro-benzene

Cat. No.: B1393074

An In-Depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene (CAS: 57213-
30-6): Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic
compounds are indispensable building blocks. The strategic incorporation of fluorine can
dramatically modulate a molecule's physicochemical and biological properties, including
metabolic stability, lipophilicity, and binding affinity.[1][2] 4-(Difluoromethoxy)-1-fluoro-2-nitro-
benzene is a specialized aromatic compound that embodies this principle. It features three key
functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group, making it a
highly versatile intermediate for complex molecular synthesis.

This technical guide offers a comprehensive overview of 4-(Difluoromethoxy)-1-fluoro-2-
nitro-benzene, detailing its physicochemical properties, a proposed synthetic pathway with
mechanistic rationale, its expected spectroscopic signature, and its potential applications as a
strategic building block in research and drug development.

Physicochemical and Computational Properties

The fundamental properties of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene are
summarized below. These data are critical for its handling, reaction setup, and computational
modeling.
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Table 1: Core Physicochemical Properties

Property Value Reference
CAS Number 57213-30-6 [3]
Molecular Formula C7H4F3NOs3 [3]
Molecular Weight 207.11 g/mol [3]

Purity >98% [3]

Storage Conditions Store at room temperature [3]

Table 2: Computational Chemistry Data

Property Value Reference
Topological Polar Surface Area

(TPSA) 52.37 A2 [3]

LogP (calculated) 2.3353 [3]
Hydrogen Bond Acceptors 3 [3]
Hydrogen Bond Donors 0 [3]
Rotatable Bonds 3 [3]

Synthesis and Mechanistic Insights

While specific synthesis procedures for this exact molecule are not widely published, a logical

and robust synthetic route can be designed based on established principles of organic

chemistry, particularly the reactions of substituted benzenes. The proposed pathway involves

the electrophilic nitration of 1-(difluoromethoxy)-4-fluorobenzene.

Causality of Experimental Choice: The difluoromethoxy group (-OCHF2) is an ortho-, para-

directing activator, while the fluorine atom is an ortho-, para-directing deactivator. In this case,

the activating -OCHF2 group will primarily direct the incoming electrophile (the nitronium ion,
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NO2z*). The position ortho to the -OCHF2 group and meta to the fluorine atom is sterically
accessible and electronically favored, leading to the desired product.

Proposed Experimental Protocol: Nitration

o Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel,
and a thermometer, add 1-(difluoromethoxy)-4-fluorobenzene (1.0 eq) to concentrated
sulfuric acid (98%) at 0 °C.

» Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid
(1.1 eq) to concentrated sulfuric acid at 0 °C.

e Reaction Execution: Add the nitrating mixture dropwise to the solution of the starting material
while maintaining the temperature between 0 and 5 °C.

e Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. The crude
product should precipitate.

« Purification: Filter the solid, wash with cold water until neutral, and dry under a vacuum.
Further purification can be achieved by recrystallization from a suitable solvent system like
ethanol/water to yield 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene.

This protocol is self-validating through in-process controls (TLC/GC) and final product
characterization (NMR, MS) to confirm the structure and purity.

Visualization of Synthetic Workflow
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Caption: Proposed synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene.

Spectroscopic Characterization (Predicted)

In the absence of publicly available experimental spectra, the following characteristics are
predicted based on the molecule's structure. These predictions are essential for researchers to
verify the identity and purity of the synthesized compound.

» 'H NMR: The spectrum is expected to show three distinct signals in the aromatic region
(approx. 7.0-8.5 ppm). The proton on the difluoromethoxy group (-OCHF2) will appear as a
triplet (due to coupling with the two fluorine atoms) further downfield.

e 13C NMR: The spectrum will display seven unique carbon signals. The carbon of the
difluoromethoxy group will appear as a triplet. The aromatic carbons will show complex
splitting patterns due to coupling with both *H and *°F nuclei.
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» 1%F NMR: Two signals are anticipated. One for the single fluorine atom on the aromatic ring
and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will
appear as a doublet due to coupling with the proton.

e Mass Spectrometry (MS): The molecular ion peak (M+*) would be observed at m/z = 207.11,
corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications in Drug
Discovery

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is not typically an end-product but rather a
valuable intermediate. Its chemical architecture allows for several strategic transformations.

¢ Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NHz)
using standard conditions (e.g., H2/Pd-C, SnClz, Fe/HCI). This transformation is
fundamental, as the resulting aniline derivative is a precursor to a vast array of
functionalities, including amides, sulfonamides, and ureas, which are common in
pharmacologically active molecules.[4]

» Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards
SNAr by the potent electron-withdrawing nitro group and the fluorine atom. The fluorine atom
at the 1-position is a good leaving group and can be displaced by various nucleophiles (e.g.,
amines, thiols, alkoxides), enabling the introduction of new side chains and the construction
of more complex molecular scaffolds.

The difluoromethoxy group is often considered a bioisostere of a methoxy or hydroxyl group
but with improved metabolic stability and modulated lipophilicity, making it a highly desirable
feature in drug design.[1][4]

Visualization of Key Synthetic Transformations
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Caption: Key reaction pathways for synthetic diversification.

Safety and Handling

As with any laboratory chemical, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene should be
handled with care, following standard safety protocols.

General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye
irritants.[5] Organofluorine compounds require careful handling.

o Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-
resistant gloves, safety goggles, and a lab coat.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.[3]

Conclusion

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a strategically important chemical
intermediate with significant potential in pharmaceutical and agrochemical research.[5][6] Its
unique combination of a reducible nitro group, a displaceable fluorine atom for SNAr reactions,
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and a property-enhancing difluoromethoxy moiety makes it a versatile platform for synthesizing
novel, high-value molecules. This guide provides a foundational understanding of its properties,
synthesis, and reactivity, serving as a valuable resource for researchers and scientists in the
field of chemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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